molecular formula C9H16N4 B13314666 4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine

4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine

Cat. No.: B13314666
M. Wt: 180.25 g/mol
InChI Key: BXMSPXAFYPENRJ-UHFFFAOYSA-N
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Description

4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of ethyl and isobutyl groups attached to the triazine ring, making it a unique derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine and isobutylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted triazines depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(ethylamino)-1,3,5-triazine: Another triazine derivative with ethyl groups.

    2,4,6-Tris(isobutylamino)-1,3,5-triazine: Similar structure but with isobutyl groups at all positions.

    2,4-Diamino-6-ethyl-1,3,5-triazine: Contains two amino groups and one ethyl group.

Uniqueness

4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

4-ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H16N4/c1-4-7-11-8(5-6(2)3)13-9(10)12-7/h6H,4-5H2,1-3H3,(H2,10,11,12,13)

InChI Key

BXMSPXAFYPENRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)N)CC(C)C

Origin of Product

United States

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